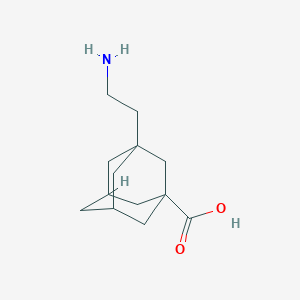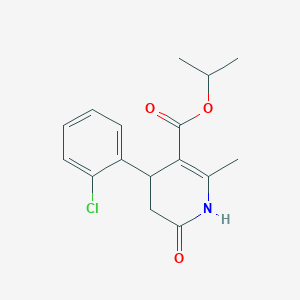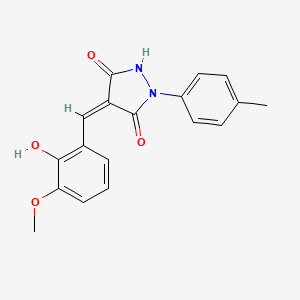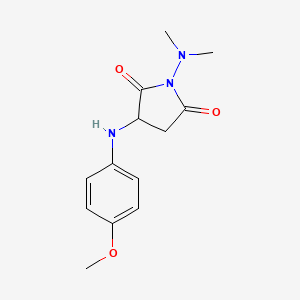![molecular formula C24H19ClN2O3 B5117999 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanami de CAS No. 5765-73-1](/img/structure/B5117999.png)
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanami de
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxobenzo[c]azolin ring, a chlorinated methylphenyl group, and a phenylpropanamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxobenzo[c]azolin ring through cyclization reactions. Subsequent steps involve the introduction of the chlorinated methylphenyl group and the phenylpropanamide moiety through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
化学反应分析
Types of Reactions
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(4-ethoxyphenyl)-3-phenylpropanamide
- 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide
- 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide
Uniqueness
Compared to similar compounds, 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-(5-chloro-2-methylphenyl)-3-phenylpropanamide is unique due to the presence of the chlorinated methylphenyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-11-12-17(25)14-20(15)26-22(28)21(13-16-7-3-2-4-8-16)27-23(29)18-9-5-6-10-19(18)24(27)30/h2-12,14,21H,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJPLPMCMCOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383080 |
Source


|
| Record name | ST50185595 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-73-1 |
Source


|
| Record name | ST50185595 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B5117947.png)
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-[[2-(2-Chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B5117992.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)




![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
